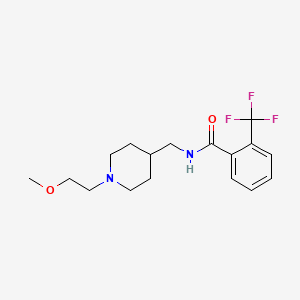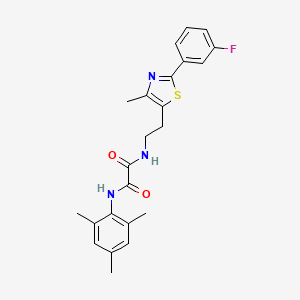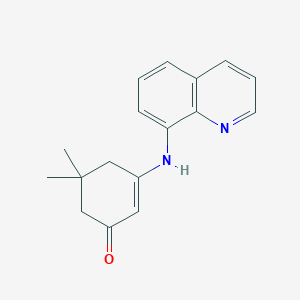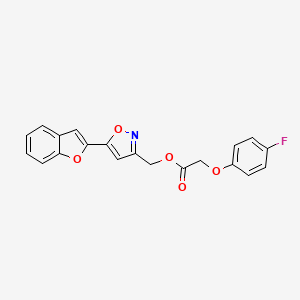
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(naphthalen-1-ylmethyl)urea” is a chemical compound with the linear formula C15H18N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.323 . It contains a total of 40 bonds, including 22 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Synthesis and Chemical Properties
Research on naphthalene and urea derivatives has explored their synthesis and the chemical properties that make them valuable for various applications. For example, studies on the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system and conformational adjustments over synthons of urea and thiourea based assemblies highlight the intricate processes involved in creating complex structures from naphthalene derivatives (Petridou-Fischer & Papadopoulos, 1984); (Phukan & Baruah, 2016).
Applications in Polymer Science
Naphthalene and urea derivatives are extensively researched for their potential in polymer science. For instance, the efficient combination of ionic liquids and microwave irradiation for the polycondensation of naphthalene-triazolidine derivatives with diisocyanates opens avenues for the development of new polymeric materials with enhanced properties (Mallakpour & Rafiee, 2007).
Molecular Recognition and Sensing
Urea and naphthalene derivatives have shown promise in the field of molecular recognition and sensing. Research on the synthesis and biological activity of naphthyridin ureas as potent acyl-CoA:cholesterol acyltransferase inhibitors illustrates the therapeutic potential of these compounds (Ban et al., 2006). Moreover, the development of a novel urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II) demonstrates the application of these derivatives in environmental monitoring and live cell imaging (Tayade et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information.
properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-17(8-9-17)11-19-16(21)18-10-14-6-3-5-13-4-1-2-7-15(13)14/h1-7,20H,8-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUAPOFRGKFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(naphthalen-1-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2670264.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
methanesulfonamide](/img/structure/B2670268.png)


![[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2670272.png)
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)

![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2670283.png)


